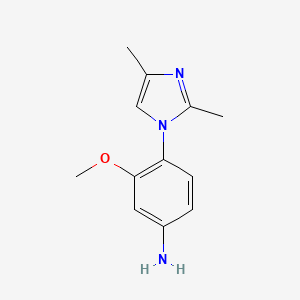
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with two methyl groups and an aniline moiety substituted with a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde in the presence of an acid catalyst.
Substitution Reactions: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Aniline Derivative: The methylated imidazole is coupled with 3-methoxyaniline through a nucleophilic aromatic substitution reaction, often using a palladium catalyst under inert conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the methoxy group.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as dimethylformamide.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
作用机制
The mechanism of action of 4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.
相似化合物的比较
Similar Compounds
4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline: Similar structure but with a fluorine atom instead of a methoxy group.
4-(2,4-Dimethyl-1-imidazolyl)-3-chloroaniline: Contains a chlorine atom in place of the methoxy group.
4-(2,4-Dimethyl-1-imidazolyl)-3-nitroaniline: Features a nitro group instead of the methoxy group.
Uniqueness
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
属性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
4-(2,4-dimethylimidazol-1-yl)-3-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-8-7-15(9(2)14-8)11-5-4-10(13)6-12(11)16-3/h4-7H,13H2,1-3H3 |
InChI 键 |
WOBBWXNJJRBEEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=N1)C)C2=C(C=C(C=C2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine](/img/structure/B11720819.png)
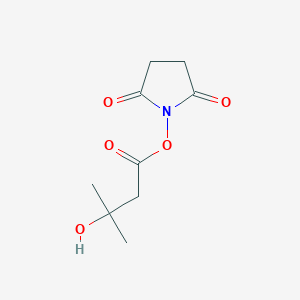

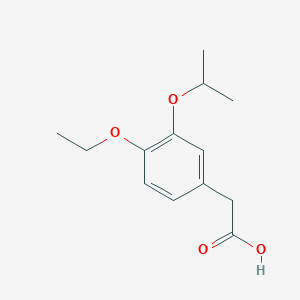
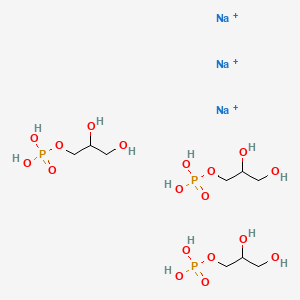

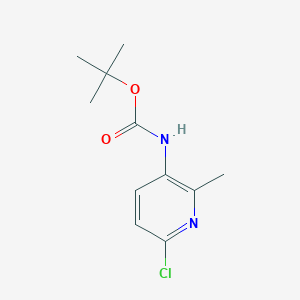
![2-{1-Oxa-9-azaspiro[5.5]undecan-3-yl}propanoate](/img/structure/B11720870.png)
![(1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol](/img/structure/B11720877.png)
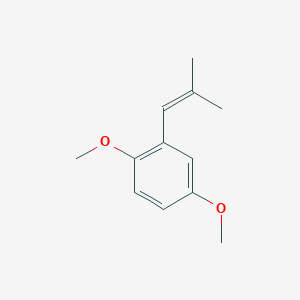
![7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11720882.png)
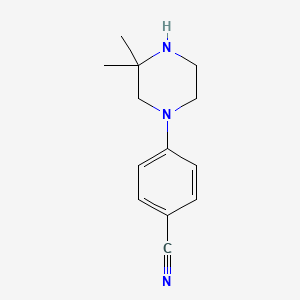
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11720887.png)
![(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11720893.png)
